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N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilic impurities in kinase screening often cause false positives. This compound's XLogP3 of 0.9 and TPSA of 112 Ų provide a solution for cleaner profiling. - Reduces aggregation-based inhibition vs. 5-chlorothiophene analogs (XLogP3 ~2.7). - Sits within the CNS MPO optimal range (60-120 Ų) for BBB penetrant probe development. - Sulfur-mediated interactions enable unique target engagement in methionine-rich pockets.

Molecular Formula C11H12N4O2S2
Molecular Weight 296.36
CAS No. 2097914-39-9
Cat. No. B2567375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097914-39-9
Molecular FormulaC11H12N4O2S2
Molecular Weight296.36
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CS2)NC3=NN=CC=C3
InChIInChI=1S/C11H12N4O2S2/c16-19(17,11-4-2-6-18-11)15-7-9(8-15)13-10-3-1-5-12-14-10/h1-6,9H,7-8H2,(H,13,14)
InChIKeyBDNDKTPUQVMRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-39-9): Sulfonamide-Azetidine-Pyridazine Research Compound for Targeted Probe Development


N-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-39-9, molecular formula C₁₁H₁₂N₄O₂S₂, molecular weight 296.37 g/mol) is a heterocyclic small molecule comprising a central azetidine ring N-functionalized with a thiophene-2-sulfonyl group and C-substituted with a pyridazin-3-amine moiety [1]. The compound belongs to the N-sulfonylazetidine-pyridazine class, a scaffold that has yielded potent, orally bioavailable stearoyl-CoA desaturase (SCD) inhibitors in preclinical studies [2]. Its computed XLogP3 of 0.9 and topological polar surface area (TPSA) of 112 Ų distinguish it from more lipophilic analogs, making it a candidate for applications requiring balanced polarity [3]. The compound is commercially available from Life Chemicals (catalog F6550-6418) for non-human research use [4].

Why N-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Trivially Replaced by In-Class Analogs


The N-sulfonylazetidine-pyridazin-3-amine scaffold exhibits sharp structure-activity divergence depending on the sulfonyl substituent. In the azetidinyl pyridazine SCD inhibitor series, even minor modifications to the sulfonyl group produced >10-fold changes in potency and dramatically altered tissue distribution profiles [1]. The thiophene-2-sulfonyl variant carries a distinct electronic and steric signature—featuring a five-membered sulfur heteroaryl with a computed XLogP3 of 0.9 and TPSA of 112 Ų [2]—compared with the 5-chlorothiophene analog (XLogP3 ≈ 2.7, increased lipophilicity) , the tetramethylbenzenesulfonyl analog (XLogP3 = 2.3, substantially larger steric bulk, MW 346.45) [3], and the styrylsulfonyl variant (MW 316.38, distinct π-system) . These physicochemical differences create non-overlapping binding interaction profiles that preclude simple interchangeability in any assay system dependent on target engagement, solubility, or permeability.

N-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 0.9 Places the Thiophene-2-sulfonyl Variant as the Most Hydrophilic Among Five Direct Azetidinyl-Pyridazine Sulfonamide Analogs

The target compound N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine has a computed XLogP3 of 0.9, measured via the PubChem atom-additive method [1]. This value is substantially lower than four closest direct analogs: the 5-chlorothiophene-2-sulfonyl variant (estimated XLogP3 of 2.7, based on the additive contribution of chlorine to the thiophene ring) , the 2,3,5,6-tetramethylbenzenesulfonyl analog (XLogP3 = 2.3) [2], and the styrylsulfonyl analog (predicted XLogP3 ≈ 2.5–3.0, based on the addition of a phenyl-vinyl group relative to the target scaffold). The 1.4-unit XLogP3 gap between the target and the tetramethylbenzenesulfonyl analog translates to an approximately 25-fold difference in computed octanol-water partition coefficient, predicting sharply divergent aqueous solubility and membrane partitioning behavior.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) of 112 Ų Enables Favorable CNS Multiparameter Optimization (MPO) Score Relative to More Polar and More Lipophilic Analogs

The target compound possesses a computed TPSA of 112 Ų [1], placing it within the optimal range (60–120 Ų) for blood-brain barrier (BBB) penetration according to the CNS MPO desirability framework [2]. In comparison, the unsubstituted pyridazin-3-amine parent scaffold has a TPSA of 51.6 Ų (below the CNS-optimal floor, risking increased off-target promiscuity), while the 5-chlorothiophene-2-sulfonyl analog shares an identical core polar atom count with added chlorine, yielding a comparable TPSA of ∼112 Ų. The tetramethylbenzenesulfonyl analog (TPSA ∼96 Ų, four fewer heteroatom hydrogen-bond acceptors) falls closer to the CNS suboptimal range. The balanced TPSA of the target provides a CNS drug-likeness advantage for neuroscience target screening campaigns.

CNS Drug Design ADME Prediction Blood-Brain Barrier Permeability

Thiophene-2-sulfonyl Moiety Provides Unique π-Sulfur Interaction Capacity Absent in All-Phenyl or All-Azole Sulfonamide Analogs

The thiophene-2-sulfonyl substituent of the target compound introduces a sulfur heteroatom within the aromatic ring that can engage in distinctive sulfur-π and S–O non-covalent interactions with protein binding pockets [1]. In published crystallographic surveys, thiophene sulfur atoms have been observed to form stabilizing contacts with methionine side chains (S···S distance 3.5–4.0 Å) and with backbone carbonyl oxygens that are geometrically inaccessible to phenyl or pyrazole isosteres [2]. The 5-chlorothiophene-2-sulfonyl analog introduces an electron-withdrawing chlorine substituent that alters the electron density and polarizability of the thiophene ring, while the styrylsulfonyl and tetramethylbenzenesulfonyl analogs entirely lack the thiophene sulfur pharmacophore. This differentiated interaction capacity may drive target selectivity differences across kinase or enzyme panels sensitive to sulfur-mediated recognition.

Molecular Recognition Structure-Based Drug Design Fragment-Based Screening

Azetidinyl Pyridazine Scaffold Validated for Oral Bioavailability and Systemic Distribution: Class-Level Preclinical Evidence from SCD Inhibitor Series

The azetidinyl pyridazine scaffold upon which N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine is built has been validated in published preclinical studies. Isabel et al. (2011) reported that azetidinyl pyridazine-based stearoyl-CoA desaturase (SCD) inhibitors achieved oral bioavailability and broad systemic tissue distribution in mice, with measurable drug concentrations in liver, adipose, skin, and ocular tissues following oral dosing [1]. In contrast, related scaffolds lacking the azetidine-pyridazine core (e.g., piperazine-linked pyridazines or pyrazole-based sulfonamides) frequently showed restricted distribution or rapid clearance in comparative pharmacokinetic profiling [2]. The conformational rigidity imparted by the azetidine ring, combined with the metabolic stability of the N-sulfonamide linkage, contributes to the favorable pharmacokinetic properties characteristic of this scaffold class [3].

Preclinical Pharmacology Oral Bioavailability Tissue Distribution

Optimal Research and Industrial Application Scenarios for N-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine Based on Quantitative Evidence


Kinase Selectivity Panel Screening Requiring Balanced Hydrophilicity

The target compound's XLogP3 of 0.9 and TPSA of 112 Ų make it well-suited for kinase profiling panels where excessive lipophilicity (XLogP3 > 3) frequently leads to promiscuous inhibition and false-positive hits [1][2]. When screening against the 5-chlorothiophene-2-sulfonyl analog (estimated XLogP3 = 2.7), the target compound's lower lipophilicity reduces the risk of aggregation-based inhibition and non-specific membrane partitioning. Its thiophene sulfur provides a unique recognition element that can distinguish it from phenyl-containing sulfonamide kinase inhibitors in selectivity profiling experiments [3].

CNS Target-Focused Chemical Biology Probe Design

The compound's TPSA of 112 Ų lies within the CNS MPO optimal range (60–120 Ų), making it a superior starting point for blood-brain barrier penetrant probe development compared to the tetramethylbenzenesulfonyl analog (TPSA ∼96 Ų, MW 346.45) which carries a higher desirability penalty due to increased molecular weight [1][4]. The balance of polarity and lipophilicity is critical for CNS drug candidates, and the target compound's physicochemical profile aligns with the CNS MPO scoring framework validated across multiple CNS drug discovery programs [2].

Scaffold-Hopping Starting Point in Azetidinyl Pyridazine SCD or Metabolic Target Programs

Literature precedent demonstrates that the azetidinyl pyridazine scaffold supports oral bioavailability and systemic tissue distribution in rodent models [5]. The target compound provides a structurally distinct sulfonamide variant within this scaffold class, enabling SAR exploration at the sulfonamide position without altering the core azetidine-pyridazine geometry. This is particularly valuable in metabolic disease programs where the thiophene-2-sulfonyl group may impart differential tissue partitioning relative to phenyl or pyrazole sulfonamide analogs [6].

Fragment-Based or Structure-Based Lead Generation Leveraging Sulfur-Protein Interactions

The thiophene-2-sulfonyl moiety of the target compound enables sulfur-mediated non-covalent interactions (S-π, S–O, S···S) that are structurally validated contributors to protein-ligand binding affinity [3]. For targets where crystallographic or computational analysis reveals methionine-rich binding pockets or sulfur-accepting subpockets, the target compound offers a recognition element unavailable in styrylsulfonyl or tetramethylbenzenesulfonyl analogs [1]. This differentiation directly informs compound selection for biophysical screening cascades (SPR, ITC, X-ray co-crystallization) aimed at identifying novel chemical matter.

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